molecular formula C14H17N3O4S B2653743 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448052-84-3

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2653743
CAS RN: 1448052-84-3
M. Wt: 323.37
InChI Key: IWSQFITVESVWME-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications

Environmental Microbiology

Sulfonamide antibiotics, which share structural similarities with the compound , have been extensively applied in human and veterinary medicine. Due to their persistence in the environment, they pose risks related to the propagation of antibiotic resistance. Research has identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides in Microbacterium sp. strain BR1. This degradation follows an unusual pathway initiated by ipso-hydroxylation and subsequent fragmentation, releasing various compounds including sulfite and benzoquinone-imine. This mechanism is crucial for understanding how these compounds might be eliminated from the environment, suggesting a novel microbial strategy to mitigate the risks associated with sulfonamide antibiotic resistance (Ricken et al., 2013).

Pharmacology and Biochemical Research

Sulfonamide compounds have been the focus of various pharmacological and biochemical studies. For instance, derivatives of sulfonamides have been synthesized and tested for their antimicrobial and antiproliferative activities. A study on N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their potential against human cell lines, including lung (A-549) and liver (HepG2) carcinomas, with certain compounds showing significant cytotoxic activities (Shimaa M. Abd El-Gilil, 2019). Another research effort synthesized sulfonamide derivatives containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, evaluating their in vitro activity against various bacteria and Mycobacterium species. Some derivatives exhibited potent activity, suggesting their potential as antimicrobial agents (Krátký et al., 2012).

Synthetic Chemistry

The compound's framework has been used to design and synthesize novel chemical entities with potential therapeutic applications. For example, a study on the synthesis of cyclic sulfonamides via intramolecular Diels-Alder reactions introduced novel compounds with potential activity against histamine H3 receptors, showcasing the versatility of sulfonamide compounds in drug design (Greig et al., 2001). Another research focused on N-sulfonamide 2-pyridones as dual inhibitors of DHPS and DHFR enzymes, presenting a new series of compounds synthesized for antimicrobial activity against bacterial and fungal strains. This study emphasizes the potential of sulfonamide derivatives in addressing multidrug resistance by targeting multiple enzymes simultaneously (Rasha A. Azzam et al., 2020).

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-17-8-14(15-9-17)22(19,20)16-7-12(18)10-2-3-13-11(6-10)4-5-21-13/h2-3,6,8-9,12,16,18H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSQFITVESVWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

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